4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Drug design Pre-formulation

4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid (CAS 182415-17-4) is a heterocyclic building block of the pyrazole-3-carboxylic acid class, with molecular formula C₈H₁₁BrN₂O₂ and molecular weight 247.09 g/mol. The compound features three key functional domains: a carboxylic acid at the 3-position, a bromine atom at the 4-position, and a tert-butyl group at the 5-position of the pyrazole ring.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
CAS No. 182415-17-4
Cat. No. B1439412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid
CAS182415-17-4
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NN1)C(=O)O)Br
InChIInChI=1S/C8H11BrN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13)
InChIKeyJVMWDDZTVXATAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid (CAS 182415-17-4): Physicochemical Baseline and Procurement Context


4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid (CAS 182415-17-4) is a heterocyclic building block of the pyrazole-3-carboxylic acid class, with molecular formula C₈H₁₁BrN₂O₂ and molecular weight 247.09 g/mol . The compound features three key functional domains: a carboxylic acid at the 3-position, a bromine atom at the 4-position, and a tert-butyl group at the 5-position of the pyrazole ring. Its predicted physicochemical properties include a density of 1.580 g/cm³, a boiling point of 384.3 °C, and a notably low predicted pKa of 2.73 . It has been cited as a useful starting material in the synthesis of symmetrical bis-heteroannelated diketopiperazines with chromophoric properties [1], distinguishing it from generic pyrazole-3-carboxylic acid building blocks.

Why 4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Common Pyrazole Carboxylic Acid Analogs


Generic substitution with the non-brominated analog 3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS 83405-71-4) or with simpler 4-bromopyrazoles fails because the target compound integrates three structural features—the 4-bromine, 5-tert-butyl, and 3-carboxylic acid—that together produce a unique physicochemical and reactivity profile not replicated by any single analog. The predicted pKa of the target compound is 2.73, approximately 12.87 log units more acidic than the non-brominated analog (predicted pKa 15.60) , fundamentally altering its ionization state, hydrogen-bonding capacity, and solubility at physiological pH. The 4-bromine atom serves as a privileged handle for palladium-catalyzed cross-coupling chemistry, a capability absent in the non-brominated analog [1], while the 5-tert-butyl group introduces steric buttressing that modulates solid-state packing and solution tautomerism [2]. Stripping any one of these three features eliminates the compound's specific utility, particularly in the chromophoric diketopiperazine synthesis for which it is explicitly referenced [3].

Quantitative Differential Evidence for 4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


pKa Differential of 12.87 Log Units vs. Non-Brominated Analog Drives Ionization-State-Dependent Selection

The target compound exhibits a predicted pKa of 2.73 ± 0.10 , which is approximately 12.87 log units lower than the predicted pKa of 15.60 ± 0.10 for the non-brominated analog 3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS 83405-71-4) . This dramatic increase in acidity is attributed to the electron-withdrawing inductive effect of the 4-bromine substituent. At physiological pH 7.4, the target compound exists >99.99% as the carboxylate anion, whereas the non-brominated analog remains >99.99% protonated. This differential ionization governs aqueous solubility, protein-ligand electrostatic interactions, and suitability for salt formation—all critical parameters in drug discovery workflows.

Physicochemical profiling Drug design Pre-formulation Medicinal chemistry pKa prediction

Density and Boiling Point Divergence of ~32% and ~27°C vs. Non-Brominated Analog Enables Property-Based Selection

The introduction of bromine at the 4-position produces significant shifts in bulk physical properties relative to the non-brominated analog 3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS 83405-71-4). The target compound records a predicted density of 1.580 ± 0.06 g/cm³ and a boiling point of 384.3 ± 42.0 °C . In contrast, the non-brominated analog has a predicted density of 1.199 ± 0.06 g/cm³ and a boiling point of 357.2 ± 30.0 °C . The 32% higher density and 27.1 °C higher boiling point are direct consequences of the bromine atom's larger atomic mass and polarizability.

Physicochemical characterization Process chemistry Chromatography Formulation development Analytical method development

Validated Building Block for Chromophoric Bis-Heteroannelated Diketopiperazines: A Synthetic Niche Inaccessible to Non-Brominated Analogs

This compound is explicitly cited by Sekihachi and Griffiths (1996) as a starting material in the synthesis of symmetrical bis-heteroannelated diketopiperazines—specifically dipyrazolo-piperazinediones—which possess defined chromophoric properties characterized by their light absorption profiles and analyzed using PPP-MO theory [1]. The synthesis requires the 4-bromine substituent as the site for heteroannelation onto the diketopiperazine core; the non-brominated analog 3-tert-butyl-1H-pyrazole-5-carboxylic acid cannot participate in this annelation step, as it lacks the requisite leaving group at the 4-position [1]. The resulting dipyrazolo-piperazinediones exhibit distinct chromophoric characteristics that are structurally dependent on the pyrazole substitution pattern.

Chromophoric materials Diketopiperazine synthesis Dye chemistry Heterocyclic chemistry Functional organic materials

Bromine at C-4 as a Privileged Cross-Coupling Handle: Demonstrated Superiority of Br over I in Suzuki-Miyaura Reactions on Pyrazoles

The 4-bromine substituent in the target compound serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, a synthetic capability entirely absent in the non-brominated analog. Jedinak et al. (2017) performed direct head-to-head comparisons of chloro, bromo, and iodo pyrazoles in Suzuki-Miyaura cross-coupling and demonstrated that both Br- and Cl-pyrazoles were superior to I-pyrazoles due to a significantly reduced propensity for detrimental dehalogenation side reactions [1]. Separately, Suzuki-Miyaura couplings employing 4-bromopyrazole intermediates have been reported with yields up to 96% within 2 hours [2]. For the target compound specifically, the bromine at C-4 enables sequential or orthogonal functionalization strategies that are precluded when using the non-halogenated analog.

Cross-coupling chemistry Suzuki-Miyaura reaction C-C bond formation Medicinal chemistry Parallel synthesis Library generation

Tert-Butyl Buttressing Effect Modulates Solid-State Packing and Tautomeric Preference Relative to Non-Tert-Butyl Pyrazole Carboxylic Acids

Trofimenko et al. (2001) conducted a comprehensive X-ray crystallographic, multinuclear NMR, and calorimetric study of 4-tert-butylpyrazoles and demonstrated a pronounced buttressing effect of the 4-tert-butyl substituent on solid-state structure and solution tautomerism [1]. All studied 4-tert-butylpyrazoles crystallize as cyclic tetramers assembled through N–H···N hydrogen bonds, with the precise conformation (folded vs. planar) being dictated by the substituent at the adjacent position [1]. This study included compounds structurally analogous to the target compound, and the findings predict that the 5-tert-butyl-4-bromo substitution pattern in the target compound will produce a unique tetrameric packing motif distinct from simpler pyrazole-3-carboxylic acids lacking the tert-butyl group (e.g., 4-bromo-1H-pyrazole-3-carboxylic acid, CAS 13745-17-0, which has a predicted pKa of 2.63 [2] but lacks the steric buttressing of the tert-butyl group).

Solid-state chemistry Crystallography Tautomerism NMR spectroscopy Structural biology Crystal engineering

Highest-Confidence Application Scenarios for 4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid Based on Quantitative Evidence


Synthesis of Chromophoric Dipyrazolo-Piperazinediones for Dye and Optical Material Research

As demonstrated by Sekihachi and Griffiths (1996) [1], this compound is the designated starting material for constructing symmetrical bis-heteroannelated diketopiperazines bearing dipyrazolo moieties. The resulting chromophores exhibit distinct light absorption characteristics analyzed by PPP-MO theory. Research groups developing novel dyes, fluorescent probes, or organic optical materials should procure this specific compound because the 4-bromine is mechanistically required for the heteroannelation step; neither the non-brominated analog nor simpler 4-bromopyrazoles can deliver this exact chromophoric architecture.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Library Synthesis

The 4-bromine substituent enables palladium-catalyzed cross-coupling with aryl, heteroaryl, and styryl boronic acids under conditions where Br-pyrazoles outperform I-pyrazoles by minimizing dehalogenation side reactions [2][3]. This compound is suited for parallel medicinal chemistry efforts requiring C-4 arylation of a pyrazole-3-carboxylic acid scaffold bearing a metabolically stable tert-butyl group. The low pKa (2.73) further ensures that the carboxylic acid remains in its conjugate base form under basic coupling conditions, potentially simplifying workup and purification relative to less acidic analogs.

Biophysical and Pre-Formulation Studies Requiring a Highly Acidic Pyrazole Carboxylic Acid Pharmacophore

With a predicted pKa of 2.73—nearly 13 log units more acidic than the non-brominated comparator—this compound exists predominantly as the water-soluble carboxylate anion at physiological pH . This property makes it the preferred choice over 3-tert-butyl-1H-pyrazole-5-carboxylic acid (pKa 15.60) for applications requiring: (i) aqueous solubility without co-solvent, (ii) salt screening for crystalline forms, (iii) electrostatic steering in protein-ligand docking, or (iv) pH-dependent partitioning studies. Procurement of the non-brominated analog for such applications would yield fundamentally different ionization behavior.

Crystallographic and Solid-State NMR Studies of Sterically Buttressed Pyrazole Tetramers

The structural precedent established by Trofimenko et al. (2001) [4] indicates that 4-tert-butylpyrazoles form distinctive cyclic tetramers via N–H···N hydrogen bonds, with the adjacent substituent dictating tetramer conformation (folded vs. planar). The 4-bromo-5-tert-butyl substitution pattern of this compound places it within this structurally characterized series, making it a candidate for crystallographic studies of halogen bonding (Br···O, Br···N interactions) superimposed on the tert-butyl buttressing framework. Crystallographers and solid-state NMR spectroscopists investigating non-covalent interaction hierarchies in heterocyclic systems will find this compound uniquely informative.

Quote Request

Request a Quote for 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.